molecular formula C23H35N6O4S B611638 Vardenafil CAS No. 224785-90-4

Vardenafil

Cat. No. B611638
M. Wt: 491.63
InChI Key: UWRWYSQUBZFWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vardenafil, sold under the brand name Levitra among others, is a medication used for treating erectile dysfunction . It is a PDE5 inhibitor and is taken by mouth .


Synthesis Analysis

The preparation of Vardenafil hydrochloride involves a series of complex chemical reactions . A new, convergent synthetic route for the process optimization of vardenafil (Levitra), a potent and effective PDE5 inhibitor, is described .


Molecular Structure Analysis

The crystal and molecular structures of vardenafil (free, unprotonated base), vardenafil dihydrate, and the hydrochloride salts, vardenafil monohydrochloride trihydrate and vardenafil dihydrochloride hexahydrate, were determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

Key improved steps in the preparative process are that the chlorosulfonation reaction is at the beginning and the dehydration-cyclisation reaction is at a later stage so that the synthetic route has a better overall yield and simpler workup operations .


Physical And Chemical Properties Analysis

Enhancement of vardenafil solubility was recorded for vardenafil:sorbitol, vardenafil:acesulfame K, and vardenafil:sucralose PM and Coppt. The solubility of vardenafil increased up to 0.7 mg/mL by 1.75-fold .

Scientific Research Applications

  • Treatment of Erectile Dysfunction : Vardenafil is developed as an oral therapy for erectile dysfunction. Clinical trials have shown that it improves the rate of achieving and maintaining an erection during sexual intercourse, as well as other aspects of sexual function including confidence, orgasmic function, and overall satisfaction. It is efficacious regardless of age, baseline severity, and etiology of ED, and is also effective in diabetic and postprostatectomy patients. Its rapid onset of action and long-term efficacy have been noted, with some patients experiencing improved erections 16 minutes after administration and sustained improvements over two years of treatment. The most common adverse events include headache, flushing, rhinitis, and dyspepsia (Hellstrom, 2003).

  • Efficacy in Men with Diabetes : In a study involving men with diabetes (type 1 or type 2) and ED, vardenafil significantly improved erections, with 57% and 72% of men taking 10 mg or 20 mg respectively, reporting improved erections, compared to 13% with placebo. It enhanced rates of successful penetration and intercourse and was effective at all levels of baseline ED severity and diabetes control (Goldstein et al., 2003).

  • Detection in Herbal Products : An immunoassay based on a group-specific monoclonal antibody was developed to rapidly screen vardenafil and its analogues in herbal matrixes. This method is suitable for screening vardenafil and its analogues as illegal additives in herbal products (Guo et al., 2010).

  • Hepatoprotective Role : Vardenafil showed a protective role against experimentally induced hepatitis in mice, reducing elevated serum levels of transaminases and alkaline phosphatase, and alleviating the expression of inflammatory mediators in hepatic tissue (Ahmed et al., 2017).

  • Ovarian Ischemia-Reperfusion Injury : Vardenafil was effective in attenuating ischemia-reperfusion induced ovary injury in a rat model, reducing edema and follicle degeneration, with these effects being dose-dependent (Yurtçu et al., 2015).

Safety And Hazards

Vardenafil is not indicated for use in children. Safety and efficacy have not been established . Some medicines can cause unwanted or dangerous effects when used with vardenafil. Tell your doctor about all your other medicines, especially riociguat (Adempas). Do not take vardenafil if you are also using a nitrate drug for chest pain or heart problems .

Future Directions

There is a need for future research and development in medical therapy for ED . More data is needed on patients’ subgroups .

properties

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECKRCOLJRRGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048318
Record name Vardenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vardenafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 3.5 mg/L at 25 °C /Estimated/, 3.25e-01 g/L
Record name Vardenafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VARDENAFIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vardenafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

3.4X10-19 mm Hg at 25 °C /Estimated/
Record name VARDENAFIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Vardenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis. Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosal smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cGMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) by vardenafil enhances erectile function by increasing the amount of cGMP., Penile erection is a hemodynamic process initiated by the relaxation of smooth muscle in corpus cavernosum and its associated arterioles. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum. Nitric oxide activates the enzyme guanylate cyclase resulting in increased synthesis of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. The cGMP in turn triggers smooth muscle relaxation, allowing increased blood flow into the penis, resulting in erection. The tissue concentration of cGMP is regulated by both the rates of synthesis and degradation via phosphodiesterases (PDEs). The most abundant PDE in the human corpus cavernosum is the cGMP-specific phosphodiesterase type 5 (PDE5); therefore, the inhibition of PDE5 enhances erectile function by increasing the amount of cGMP. Because sexual stimulation is required to initiate the local release of nitric oxide, the inhibition of PDE5 has no effect in the absence of sexual stimulation., In vitro studies have shown that vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibitory effect of vardenafil is more selective on PDE5 than for other known phosphodiesterases (>15-fold relative to PDE6, >130-fold relative to PDE1, >300-fold relative to PDE11, and >1,000-fold relative to PDE2, 3, 4, 7, 8, 9, and 10).
Record name Vardenafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VARDENAFIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Vardenafil

CAS RN

224785-90-4
Record name Vardenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224785-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vardenafil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vardenafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vardenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VARDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE6F4125H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VARDENAFIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vardenafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

192 °C
Record name Vardenafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vardenafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

470 mg (1.14 mmol) of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f][1,2,4]triazin-2-yl)-benzenesulphonyl chloride are dissolved in 20 ml of dichloromethane and cooled to 0° C. 390 mg (3.42 mmol) of N-ethylpiperazine are added, and the reaction mixture is stirred at room temperature overnight. The mixture is diluted with dichloromethane, the organic phase is washed twice with water and dried over sodium sulphate and the solvent is removed under reduced pressure. Crystallization from ether gives 370 mg (66%) of a colourless solid.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Citations

For This Compound
10
Citations
JM Young - Expert Opinion on Investigational Drugs, 2002 - Taylor & Francis
Vardenafil hydrochloride is a potent and highly selective inhibitor of phosphodiesterase Type 5 that increases blood flow to the penis during sexual stimulation and helps restore the …
Number of citations: 46 www.tandfonline.com
D Ormrod, SE Easthope, DP Figgitt - Drugs & aging, 2002 - Springer
… with vardenafil (71 to 75%) than in the placebo group (39.5%), and significantly more patients treated with vardenafil … aetiologies and severity patients receiving vardenafil 5, 10 or 20mg …
Number of citations: 56 link.springer.com
LA Sorbera, L Martin, X Rabasseda… - Drugs of the …, 2001 - access.portico.org
… Vardenafil was well tolerated with 27 mild to moderate adverse events … the vardenafil group and 8 were in the placebo group. Of those adverse events seen in patients given vardenafil, …
Number of citations: 26 access.portico.org
JD Corbin, A Beasley, MA Blount, SH Francis - Neurochemistry …, 2004 - Elsevier
… in vardenafil, and an analog of vardenafil (“demethyl-vardenafil”) that contained the vardenafil … it was 64 times less potent than demethyl-vardenafil, which was similar to the finding that, …
Number of citations: 116 www.sciencedirect.com
SM Crowe, DS Streetman - Annals of Pharmacotherapy, 2004 - journals.sagepub.com
… Vardenafil is a potent and selective inhibitor of the … Vardenafil has a rapid onset of action, is hepatically metabolized, … of prostatectomy have demonstrated vardenafil's efficacy. Adverse …
Number of citations: 29 journals.sagepub.com
…, Vardenafil Study Site Investigators - American Journal of …, 2006 - Am Psychiatric Assoc
… the safety and efficacy of vardenafil in men with erectile … mild major depression received placebo or vardenafil, 10 mg/day, for … RESULTS: Vardenafil produced statistically significant and …
Number of citations: 104 ajp.psychiatryonline.org
…, TJ Bandel, H Porst, European Vardenafil Study Group - European urology, 2004 - Elsevier
… vardenafil using a flexible-dose regimen in which patients initially received 10 mg of vardenafil … remain on that dose or titrate to 5 mg or 20 mg vardenafil dosages (or matching placebo). …
Number of citations: 105 www.sciencedirect.com
H Porst, R Rosen, H Padma-Nathan… - International journal of …, 2001 - nature.com
… All vardenafil doses improved all IIEF domains compared to placebo (P< 0.001). The percentage of successful intercourses was between 71 and 75% for the three vardenafil … Vardenafil …
Number of citations: 423 www.nature.com
M Sanford - Drugs, 2012 - Springer
… of vardenafil ODT, with an overview of its pharmacology. Data from studies of vardenafil … Medical literature (including published and unpublished data) on the use of vardenafil in erectile …
Number of citations: 42 link.springer.com
S Markou, P Perimenis, K Gyftopoulos… - International journal of …, 2004 - nature.com
… placebo of 5 with vardenafil 5 mg to 6.9 with vardenafil 20 mg. … 20 mg dose of vardenafil achieved more optimal response. … 19.9% with vardenafil 5 mg to 29.5% with vardenafil 20 mg, …
Number of citations: 64 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.